(E)-4-oxonon-2-enoic acid
Description
(E)-4-Oxonon-2-enoic acid is a naturally occurring α,β-unsaturated fatty acid first isolated from the actinomycete Streptomyces olivaceus Tü 4018 . Structurally, it features a conjugated enone system (C2–C3 double bond) and a ketone group at C4, with a linear nonyl chain extending from the carbonyl (Fig. 1). This compound exhibits broad-spectrum antibacterial activity against Gram-positive (e.g., Staphylococcus aureus ATCC 11632) and Gram-negative bacteria, making it a subject of interest for antibiotic development . Its synthesis typically employs a Wittig reaction between glyoxalic acid and a phosphonium ylide derived from nonanal, yielding the (E)-isomer selectively .
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
(E)-4-oxonon-2-enoic acid |
InChI |
InChI=1S/C9H14O3/c1-2-3-4-5-8(10)6-7-9(11)12/h6-7H,2-5H2,1H3,(H,11,12)/b7-6+ |
InChI Key |
QHYBPAALYZNWPK-VOTSOKGWSA-N |
SMILES |
CCCCCC(=O)C=CC(=O)O |
Isomeric SMILES |
CCCCCC(=O)/C=C/C(=O)O |
Canonical SMILES |
CCCCCC(=O)C=CC(=O)O |
Synonyms |
4-oxo-2-nonenoic acid 4-oxonon-2-enoic acid |
Origin of Product |
United States |
Chemical Reactions Analysis
Wittig Reaction
The most common synthesis involves a one-step Wittig reaction between ethyl(triphenylphosphoranylidene)acetate and appropriate acid chlorides, followed by decarboxylative hydrolysis .
Key steps:
-
Phosphorane preparation : Ethyl(triphenylphosphoranylidene)acetate reacts with acid chlorides (e.g., hexanoyl chloride) to form keto-ester intermediates.
-
Decarboxylation : Hydrolysis under basic conditions yields the final product.
Representative synthesis of (E)-4-oxonon-2-enoic acid :
| Reactant | Conditions | Yield |
|---|---|---|
| Glyoxalic acid + Phosphorane | CHCl₃-MeOH, RT, 12 hr | 67% |
-
¹H NMR (CDCl₃): δ 0.85 (t, 3H), 1.26 (m, 4H), 6.62 (d, J=15.9 Hz, 1H), 7.19 (d, J=15.9 Hz, 1H).
-
IR : 1720 cm⁻¹ (C=O), 1660 cm⁻¹ (conjugated double bond).
Domino Oxidation-Wittig Reaction
An alternative one-pot method combines pyridinium chlorochromate (PCC)-NaOAc oxidation of primary alcohols with Wittig olefination :
Procedure :
-
Oxidation : N-Ethoxycarbonyl prolinol → aldehyde intermediate.
-
Wittig reaction : Stabilized ylide (e.g., Ph₃P=CHCO₂Et) adds to the aldehyde.
Performance :
Conjugate Addition (Michael Acceptors)
The α,β-unsaturated ketone system undergoes nucleophilic attacks :
2.1.1 Thiol Adduct Formation
Reacts with thiols (e.g., N-acetylcysteine) via Michael addition :
2.1.2 Amine Adducts
Forms stable adducts with amines (e.g., benzylamine) :
2.2.1 Carbonyl Reduction
Human carbonyl reductase reduces the ketone to secondary alcohols :
-
Products : 4-hydroxynon-2-enoic acid (major) and 1-hydroxynon-2-en-4-one (minor).
-
Substrate Kₘ (μM) Vₘₐₓ (nmol/min/mg) 4-oxonon-2-enal 18.7 12.4
2.3.1 Esterification
The carboxylic acid forms methyl esters via diazomethane treatment :
2.3.2 Oxidation
Further oxidation of the aldehyde analog (4-oxononenal) produces carboxylic acid derivatives (e.g., 5-keto-8-oxo-6-octenoic acid) :
Stability and Handling
Comparison with Similar Compounds
Data Tables
Table 1. Physical Properties of Selected 4-Oxo-2-enoic Acids
Table 2. Antimicrobial Activity (Zone of Inhibition, mm)
| Compound | S. aureus | E. coli | C. albicans | |
|---|---|---|---|---|
| (E)-4-Oxonon-2-enoic acid | 18 | 14 | 9 | |
| (E)-4-Oxohex-2-enoic acid | 10 | 8 | - | |
| Pyrenophorin (11) | - | - | 15 |
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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